molecular formula C7H18Cl2N6 B2739097 1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride CAS No. 18413-36-0

1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride

Cat. No.: B2739097
CAS No.: 18413-36-0
M. Wt: 257.16
InChI Key: QJYSUWVNNKZHDV-UHFFFAOYSA-N
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Description

1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride is a chemical compound with the molecular formula C7H16N6·2HCl. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by its unique structure, which includes a guanidine group linked to a piperazine ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride typically involves the reaction of 4-methylpiperazine with cyanamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The general reaction scheme can be summarized as follows:

    Formation of Intermediate:

    Formation of Final Product:

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the guanidine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the original compound.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The guanidine group is particularly important for binding to active sites of enzymes, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

    1-Amino-4-methylpiperazine: A related compound with a similar piperazine ring but lacking the guanidine group.

    N-(4-Methylpiperazin-1-yl)formamide: Another derivative of 4-methylpiperazine with different functional groups.

Uniqueness: 1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride is unique due to the presence of both the guanidine and piperazine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it more versatile compared to similar compounds, allowing for a broader range of applications in research and industry.

Properties

IUPAC Name

N-(diaminomethylidene)-4-methylpiperazine-1-carboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N6.2ClH/c1-12-2-4-13(5-3-12)7(10)11-6(8)9;;/h2-5H2,1H3,(H5,8,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYSUWVNNKZHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=N)N=C(N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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